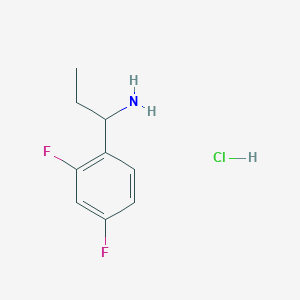

1-(2,4-Difluorophenyl)propan-1-amine hydrochloride

Vue d'ensemble

Description

1-(2,4-Difluorophenyl)propan-1-amine hydrochloride, also known as 2,4-DFPH, is an organic compound that has been used in various scientific studies and laboratory experiments. It is a white crystalline solid with a molecular weight of 311.8 g/mol and a melting point of 143-145°C. 2,4-DFPH is a fluorinated derivative of propan-1-amine and is used in the synthesis of various compounds and drugs. It has been studied for its potential therapeutic uses in humans and animals and has been used in laboratory experiments for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Structural Studies

The scientific research applications of 1-(2,4-Difluorophenyl)propan-1-amine hydrochloride span various fields, including organic chemistry, materials science, and pharmacology. This compound's significance primarily arises from its utility as an intermediate in the synthesis of complex molecules and its role in studying molecular structures and interactions.

X-ray Structures and Computational Studies of Cathinones : The compound's structural analogs have been characterized using techniques like FTIR, UV-Vis, and multinuclear NMR spectroscopy, with their structures determined by X-ray diffraction. Such studies provide insights into the molecular geometry and electronic spectra, aiding in the understanding of similar compounds' physicochemical properties (Nycz et al., 2011).

Inhibition Performance on Corrosion : Derivatives of similar amines, like tertiary amines synthesized from 1,3-di-amino-propan-2-ol, demonstrate significant efficacy as corrosion inhibitors for carbon steel. This application is crucial in materials science for protecting metals against corrosion, highlighting the compound's relevance in developing protective coatings (Gao et al., 2007).

Photophysical Properties and Fluorescence Enhancement : The study of fluorescence enhancement by N-phenyl substitutions on similar aminostilbene derivatives reveals the "amino conjugation effect," enhancing the fluorescence quantum yields and reducing photoisomerization. These findings are significant for designing fluorescent probes and materials with specific optical properties (Yang et al., 2002).

Gas Separation Applications : Hyperbranched polyimides synthesized from triamine monomers, including those related to the compound , show potential in gas separation technologies. These materials' ability to selectively permeate gases can revolutionize industrial gas separation processes, enhancing efficiency and reducing energy consumption (Fang et al., 2000).

Oligonucleotide Immobilization on Surfaces : A tetrafluorophenyl activated ester self-assembled monolayer, a similar compound, facilitates the immobilization of amine-modified oligonucleotides on gold surfaces. This application is pivotal in biosensor development and DNA array fabrication, offering a robust method for biomolecule attachment with high stability and density (Lockett et al., 2008).

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYGIKPAUSGSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)

![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)

![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)

![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)